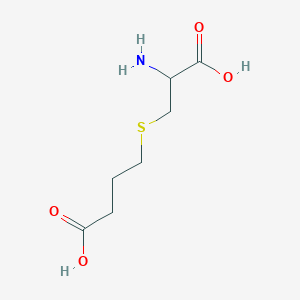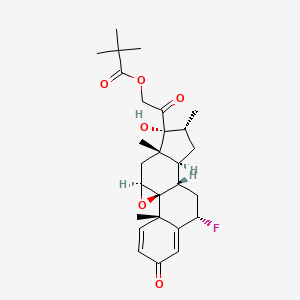
Einecs 218-369-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Einecs 218-369-3, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is best known for its explosive properties. This compound has been used extensively in military applications, mining, and demolition due to its high stability and explosive power.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:
Mononitration: Toluene is first nitrated using a mixture of nitric acid and sulfuric acid to produce mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to produce dinitrotoluene.
Trinitration: Finally, the dinitrotoluene undergoes a third nitration to produce 2,4,6-trinitrotoluene.
The reaction conditions for each step involve maintaining specific temperatures and acid concentrations to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves continuous nitration of toluene in reactors, followed by separation and purification steps to isolate the final product. The use of advanced equipment and strict safety protocols is essential due to the hazardous nature of the chemicals involved.
化学反应分析
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce different by-products.
Reduction: Reduction reactions can convert it into less explosive compounds.
Substitution: Various substitution reactions can occur, replacing one or more nitro groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen and catalysts such as palladium. The reaction conditions vary depending on the desired outcome, with specific temperatures, pressures, and solvents being used to control the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions can produce compounds like 2,4-diaminotoluene, while oxidation reactions can yield different nitro derivatives.
科学研究应用
2,4,6-trinitrotoluene has numerous scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on its effects on biological systems helps understand its toxicity and environmental impact.
Medicine: Studies on its potential use in medical treatments and drug delivery systems.
Industry: Its use in mining, demolition, and military applications is well-documented, with ongoing research to improve its efficiency and safety.
作用机制
The mechanism of action of 2,4,6-trinitrotoluene involves its ability to undergo rapid decomposition, releasing a large amount of energy in the form of an explosion. The molecular targets and pathways involved include the breaking of chemical bonds within the compound, leading to the formation of gases and heat.
相似化合物的比较
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its high stability and explosive power compared to other nitro compounds. Its specific arrangement of nitro groups on the toluene ring contributes to its distinct properties, making it a preferred choice for various applications.
属性
CAS 编号 |
2135-16-2 |
|---|---|
分子式 |
C27H35FO6 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
[2-[(1S,2S,8S,10S,11S,13R,14R,15S,17S)-8-fluoro-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H35FO6/c1-14-9-16-17-11-19(28)18-10-15(29)7-8-24(18,5)27(17)21(34-27)12-25(16,6)26(14,32)20(30)13-33-22(31)23(2,3)4/h7-8,10,14,16-17,19,21,32H,9,11-13H2,1-6H3/t14-,16+,17+,19+,21+,24+,25+,26+,27-/m1/s1 |
InChI 键 |
CPGKQIUXETTXGT-AGQVYWRLSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)C)F |
规范 SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


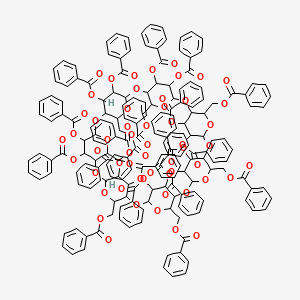

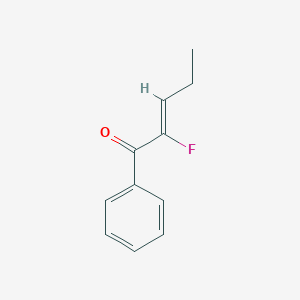
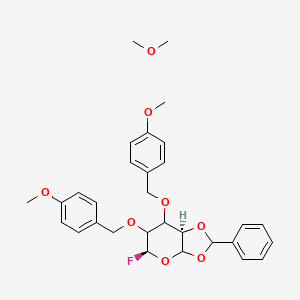
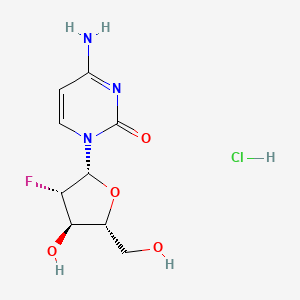
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
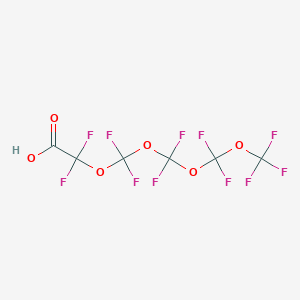
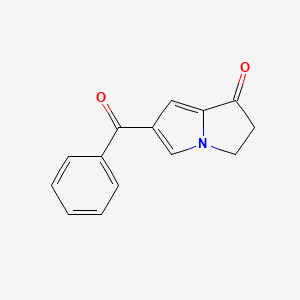

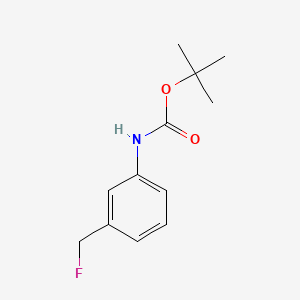
![(Z)-2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425476.png)
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)

